![molecular formula C22H18ClFN6O2 B2667723 1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-55-4](/img/structure/B2667723.png)
1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C22H18ClFN6O2 and its molecular weight is 452.87. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Nonlinear Optics
Crystal Structures and Packing of Triazine Derivatives : Research by Boese et al. (2002) examines the crystal structures and packing of triazine derivatives, highlighting their potential as materials for octupolar nonlinear optics (NLO). The structures are characterized by specific hydrogen bonds, showcasing the importance of triazine derivatives in designing materials with desirable optical properties (Boese et al., 2002).
Antifungal and Antitumor Potential
Antifungal Compound Solubility and Thermodynamics : Volkova et al. (2020) synthesized a novel antifungal compound from the triazole class, demonstrating its solubility in various solvents and biological media. This study illustrates the compound's potential applications in developing antifungal therapies and its pharmacokinetic properties (Volkova et al., 2020).
Synthesis of Triazine Derivatives as Potential Anti-Tumor Agents : Badrey and Gomha (2012) explored the synthesis of triazine derivatives, demonstrating their potential as anti-tumor agents against specific cancer cell lines. This highlights the role of triazine compounds in medicinal chemistry for developing new cancer therapies (Badrey & Gomha, 2012).
Molecular and Material Engineering
Isostructural Thiazoles Synthesis : Kariuki et al. (2021) synthesized isostructural thiazoles with triazine derivatives, providing insights into the structural characterization and potential applications of these compounds in material science and molecular engineering (Kariuki et al., 2021).
Luminescent Properties and Energy Transfer
Luminescent Properties and Electron Transfer : Gan et al. (2003) investigated piperazine substituted naphthalimide compounds, revealing their luminescent properties and photo-induced electron transfer mechanisms. This research suggests applications in designing fluorescent probes and materials for optical devices (Gan et al., 2003).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(14-6-8-16(24)9-7-14)26-30(21(29)25-19)11-13-4-3-5-15(23)10-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBMGGDMNHRSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626754 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.